2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(2-HYDROXY-5-NITROANILINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(2-HYDROXY-5-NITROANILINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(2-HYDROXY-5-NITROANILINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde.
Synthesis of the Pyrazolone Core: Using hydrazine derivatives and β-keto esters.
Coupling Reactions: Combining the benzothiazole and pyrazolone intermediates under specific conditions, such as refluxing in ethanol with a catalytic amount of acid or base.
Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and amino groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions might occur at various positions on the benzothiazole and pyrazolone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science:
Biology and Medicine
Pharmacology: Investigated for potential anti-inflammatory, antimicrobial, or anticancer properties.
Biochemistry: Used as a probe to study enzyme mechanisms or protein interactions.
Industry
Dyes and Pigments: Utilized in the synthesis of high-performance dyes.
Polymers: Incorporated into polymer matrices to enhance properties like thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(2-HYDROXY-5-NITROANILINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-yl)-4-(1-{2-hydroxyanilino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one: Lacks the nitro group, which might affect its reactivity and biological activity.
2-(1,3-benzothiazol-2-yl)-4-(1-{2-hydroxy-5-methylanilino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one: Contains a methyl group instead of a nitro group, potentially altering its chemical and physical properties.
Uniqueness
The presence of the nitro group and the specific arrangement of functional groups in 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(2-HYDROXY-5-NITROANILINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE might confer unique reactivity and biological activity compared to similar compounds. This could make it particularly valuable for certain applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C19H12F3N5O4S |
---|---|
Molecular Weight |
463.4g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-(2-hydroxy-5-nitrophenyl)-C-methylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H12F3N5O4S/c1-9(23-12-8-10(27(30)31)6-7-13(12)28)15-16(19(20,21)22)25-26(17(15)29)18-24-11-4-2-3-5-14(11)32-18/h2-8,25,28H,1H3 |
InChI Key |
AUYUOTFALOIMFS-UHFFFAOYSA-N |
SMILES |
CC(=NC1=C(C=CC(=C1)[N+](=O)[O-])O)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Canonical SMILES |
CC(=NC1=C(C=CC(=C1)[N+](=O)[O-])O)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Origin of Product |
United States |
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